2,2'-(Propane-1,1-diyl)difuran, also known as 2,2-di-2-furylpropane, is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound is a condensation product of furan and acetone, which results in a high boiling liquid with a boiling point of approximately 85–90 °C at 13 torr. It serves as a precursor to several important materials, including rubber additives used in high-performance tires .
The compound is classified under organic compounds, specifically within the furan derivatives category. Its structure consists of two furan rings linked by a propane chain, which imparts distinct chemical properties and reactivity compared to other furan derivatives. The chemical formula for 2,2'-(Propane-1,1-diyl)difuran is C₁₁H₁₂O₂, and it has a molecular weight of 176.21 g/mol .
The synthesis of 2,2'-(Propane-1,1-diyl)difuran typically involves the following steps:
The molecular structure of 2,2'-(Propane-1,1-diyl)difuran features two furan rings connected by a propane chain:
Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to characterize the molecular structure and confirm the presence of functional groups within this compound.
The reactivity of 2,2'-(Propane-1,1-diyl)difuran is primarily influenced by its furan moieties. These can participate in several chemical reactions:
These reactions are crucial for modifying the properties of 2,2'-(Propane-1,1-diyl)difuran and enhancing its utility in synthetic applications .
The mechanism of action for reactions involving 2,2'-(Propane-1,1-diyl)difuran typically includes:
Data from kinetic studies can provide insights into reaction rates and mechanisms involved in transformations of this compound.
Relevant data from experimental analyses can help establish safety profiles and handling procedures for laboratory work involving this compound .
2,2'-(Propane-1,1-diyl)difuran has potential applications in several areas:
The core synthesis of 2,2'-(Propane-1,1-diyl)difuran involves the electrophilic substitution between furan and acetone under Brønsted acid catalysis. This reaction proceeds via a carbocationic mechanism, where acetone protonation generates an isopropylidene cation. This electrophile attacks the electron-rich α-position of furan, forming a furyl carbinol intermediate. Subsequent dehydration and second furan addition yield the target difuran compound [3]. The stoichiometry (typically 2:1 furan/acetone) and proton availability critically influence the electrophile generation rate.
Catalyst selection determines reaction efficiency and oligomer suppression. Hydrochloric acid (0.5–5 wt%) achieves 60–75% yields at 25°C but promotes higher oligomers (n≥3) through competing furan polycondensation [3]. Lewis acids (e.g., AlCl₃) show higher selectivity but require anhydrous conditions. Recent advances include sulfonated ionic liquids (e.g., [BMIM][SO₃CF₃]), which enhance dimer selectivity (>85%) via tunable acidity and phase separation capabilities. These catalysts stabilize the carbocation intermediate while minimizing side reactions through electrostatic interactions with the furan ring [3] [7].
Table 1: Catalyst Performance in Difuran Synthesis
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Oligomer Content (%) |
---|---|---|---|---|
HCl (1M) | 25 | 4 | 65 | 25–30 |
H₂SO₄ (1M) | 25 | 3 | 58 | 30–35 |
[BMIM][OTf] (10 mol%) | 30 | 6 | 82 | 10–12 |
AlCl₃ (5 mol%) | 0 | 2 | 70 | 15–18 |
Solvent polarity governs carbocation stability and furan accessibility. Non-polar solvents (toluene, hexane) slow reaction kinetics but reduce oligomerization, while polar protic solvents (water, methanol) accelerate condensation but promote polymeric byproducts. Biphasic systems (water/toluene) enhance selectivity by extracting the product from the acidic aqueous phase, limiting further reaction. Implementing furan as both reactant and solvent (neat conditions) at 0°C suppresses oligomers to <15%, as the low temperature decelerates polycondensation kinetics [8]. Neutralization of the organic phase post-reaction and vacuum distillation (85–90°C at 13 torr) isolates >95% pure difuran .
Table 2: Solvent Impact on Product Distribution
Solvent System | Dielectric Constant | Difuran Yield (%) | Trimer+ Yield (%) |
---|---|---|---|
Neat Furan | 2.2 | 78 | 12 |
Water | 80.1 | 45 | 45 |
Toluene/Water (1:1) | 2.4/80.1 | 70 | 20 |
Dichloromethane | 8.9 | 60 | 30 |
Though not directly applied to 2,2'-(Propane-1,1-diyl)difuran, HMF’s structural analogy inspires sustainable pathways. HMF-derived methylfuran (via hydrodeoxygenation) serves as a viable furan source. Recent studies confirm that Ni-Fe/SiO₂ catalysts convert furfural (from hemicellulose) to 2-methylfuran at 83% yield using isopropanol hydrogen transfer [6]. Integrating this with acetone condensation could establish a fully biomass-based route. Challenges include HMF’s inherent instability under acids—addressed via two-phase reactors where furan acts as reactant and extraction medium, minimizing polymerization [6] [9].
Selective hydrogenation of 2,2'-(Propane-1,1-diyl)difuran yields rubber additives like ditetrahydrofurylpropane (DTHFP). Pd/C (5 wt%) or Rh/C in alcohols (e.g., ethanol) at 100–800 psig H₂ and 50°C achieves >95% conversion to DTHFP within 2–4 hours. Stereoselectivity is critical: the meso (SR/RS) isomer enhances vinyl content in synthetic rubber more effectively than the racemic (SS/RR) form. Silica gel chromatography separates these diastereomers, exploiting polarity differences [5]. Alternatively, transfer hydrogenation with 2-propanol and Ir catalysts offers a milder approach, avoiding high-pressure equipment [10].
Table 3: Biomass-Derived Feedstocks for Difuran Synthesis
Feedstock | Derivation Pathway | Catalyst | Key Product | Yield (%) |
---|---|---|---|---|
Hemicellulose | Acid hydrolysis → Furfural | Ni-Cu/ZSM-5 | 2-Methylfuran | 78.8 |
Furfural | Hydrogen transfer → 2-Methylfuran | Ru/RuOₓ/C | 2-Methylfuran | 83 |
2,2'-Di-2-furylpropane | Hydrogenation → DTHFP | Pd/C (5 wt%) | Ditetrahydrofurylpropane | >95 |
Batch reactors dominate laboratory synthesis but face heat transfer limitations during exothermic furan-acetone condensation. Microreactors (channel diameter: 0.1–2 mm) enhance mixing and thermal control via high surface-to-volume ratios (2,000–40,000 m²/m³ vs. 80 m²/m³ for 100 mL flasks). This suppresses hotspots that trigger oligomerization [3] [7]. A patented microreactor system demonstrates:
Conversely, batch processing requires incremental cooling during reagent addition to maintain temperatures below 30°C, extending cycle times. Continuous systems also reduce downtime (90% utilization vs. 30% for batch), crucial for industrial production. However, catalyst leaching in flow remains a challenge for ionic liquid systems, necessitating immobilized acid catalysts [7].
Table 4: Reactor Configuration Performance Metrics
Parameter | Batch Reactor | Microreactor (Continuous) |
---|---|---|
Surface/Volume Ratio | 80 m²/m³ (100 mL flask) | 2,000–40,000 m²/m³ |
Mixing Time | Seconds–minutes | Milliseconds |
Difuran Yield | 60–75% | 82–88% |
Oligomer Content | 20–30% | 5–10% |
Scalability Method | Volume increase | Numbering-up |
Downtime | 70% (cleaning, heating) | <10% |
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